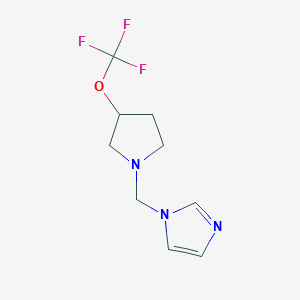
1-((3-(Trifluoromethoxy)pyrrolidin-1-yl)methyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Trifluoromethoxy-pyrrolidin-1-ylmethyl)-1Himidazole is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a trifluoromethoxy group attached to a pyrrolidine ring, which is further linked to an imidazole ring. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for study in chemistry, biology, and medicine.
准备方法
The synthesis of 1-(3-Trifluoromethoxy-pyrrolidin-1-ylmethyl)-1Himidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using reagents such as trifluoromethoxy iodide or trifluoromethoxy benzene in the presence of a catalyst.
Coupling with Imidazole: The final step involves coupling the trifluoromethoxy-pyrrolidine intermediate with imidazole using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反应分析
1-(3-Trifluoromethoxy-pyrrolidin-1-ylmethyl)-1Himidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major products formed from these reactions depend on the specific conditions and reagents used, often leading to a variety of derivatives with altered chemical properties.
科学研究应用
1-(3-Trifluoromethoxy-pyrrolidin-1-ylmethyl)-1Himidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It finds applications in the development of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-(3-Trifluoromethoxy-pyrrolidin-1-ylmethyl)-1Himidazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
1-(3-Trifluoromethoxy-pyrrolidin-1-ylmethyl)-1Himidazole can be compared with other similar compounds, such as:
1-(3-Trifluoromethyl-pyrrolidin-1-ylmethyl)-1Himidazole: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy, leading to different chemical properties.
1-(3-Methoxy-pyrrolidin-1-ylmethyl)-1Himidazole: Contains a methoxy group instead of trifluoromethoxy, resulting in altered lipophilicity and reactivity.
1-(3-Chloromethoxy-pyrrolidin-1-ylmethyl)-1Himidazole: The presence of a chloromethoxy group imparts different electronic and steric effects compared to the trifluoromethoxy group.
属性
分子式 |
C9H12F3N3O |
|---|---|
分子量 |
235.21 g/mol |
IUPAC 名称 |
1-[[3-(trifluoromethoxy)pyrrolidin-1-yl]methyl]imidazole |
InChI |
InChI=1S/C9H12F3N3O/c10-9(11,12)16-8-1-3-14(5-8)7-15-4-2-13-6-15/h2,4,6,8H,1,3,5,7H2 |
InChI 键 |
KXFGIERHWCUZTI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1OC(F)(F)F)CN2C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


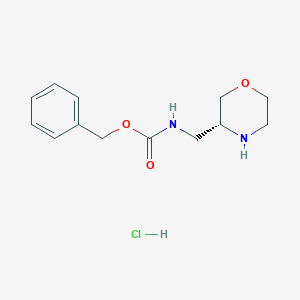

![2-amino-N,3-dimethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B11809752.png)
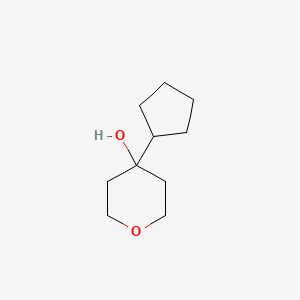

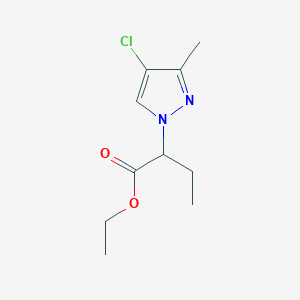
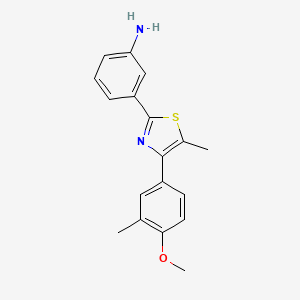

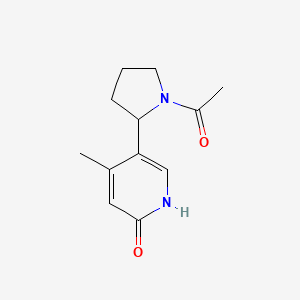
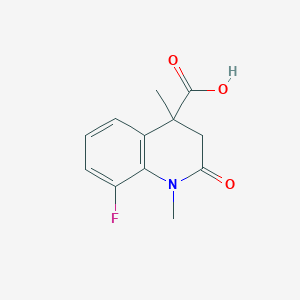
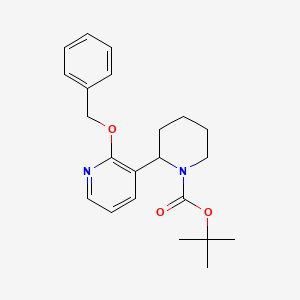

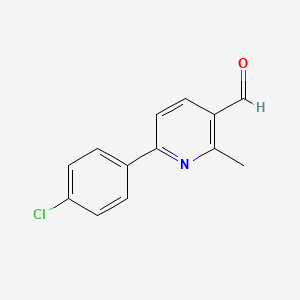
![N,4,5-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11809818.png)
